N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide

Description

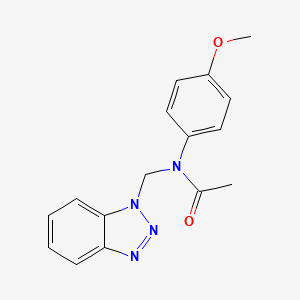

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a benzotriazole moiety linked via a methylene bridge to an acetamide group substituted with a 4-methoxyphenyl ring.

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-12(21)19(13-7-9-14(22-2)10-8-13)11-20-16-6-4-3-5-15(16)17-18-20/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHHIBSWBNBFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anti-inflammatory properties, supported by relevant case studies and research findings.

- IUPAC Name : this compound

- CAS Number : 221656-37-7

- Molecular Formula : C16H18N4O2

- Molecular Weight : 298.34 g/mol

-

Structure :

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound exhibits a range of pharmacological effects:

-

Antimicrobial Activity :

- Studies have shown that benzotriazole derivatives possess notable antibacterial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans, indicating its potential as an antifungal agent .

- Anti-inflammatory Properties :

- Analgesic Effects :

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The results indicated that this compound had significant antibacterial activity against both gram-positive and gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(Benzotriazol) | E. coli | 12.5 |

| N-(Benzotriazol) | S. aureus | 25 |

Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory effects of benzotriazole derivatives, researchers found that the compound inhibited the expression of cyclooxygenase (COX) enzymes in vitro, which are critical mediators in inflammatory responses.

| Compound | COX Inhibition (%) |

|---|---|

| N-(Benzotriazol) | 70% at 50 µM |

Study 3: Analgesic Effects

A recent investigation into the analgesic properties of benzotriazole derivatives revealed that this compound significantly reduced pain response in rodent models when administered at doses of 10 mg/kg.

The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in inflammation and microbial metabolism.

- Membrane Disruption : Its hydrophobic characteristics could contribute to disrupting bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 6p) enhance quorum sensing inhibition, suggesting substituent electronics critically modulate activity .

- 4-Methoxyphenyl substituents (as in 2b and 20a) improve lipophilicity and antimicrobial/agonist profiles .

- The benzotriazole core (vs. benzimidazole or oxadiazole) may confer stability and distinct enzyme-binding properties, though direct comparisons are lacking in the evidence.

Physical Properties:

- Melting Points : Analogs such as 9e () and 6p () report melting points >200°C, typical for rigid heterocyclic acetamides.

- Spectroscopic Data : IR and NMR spectra for analogs confirm acetamide C=O stretches (~1650 cm⁻¹) and aryl proton resonances (δ 6.8–8.2 ppm) .

Challenges and Contradictions

- Activity Variability : While 6p () and 2b () share acetamide backbones, their divergent activities (quorum sensing vs. antimicrobial) underscore substituent-driven specificity.

- Synthetic Yields : Compound 20a’s 40% yield () contrasts with higher yields for triazole-based analogs (), suggesting benzotriazole introduction may pose synthetic challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.